molecular formula C13H12N4O2S B4632839 5-(2-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

5-(2-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4632839
M. Wt: 288.33 g/mol
InChI Key: WWAOJCLUADUPKX-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a high-purity chemical reagent designed for pharmaceutical and neuroscientific research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized for its significant versatility in medicinal chemistry and drug design due to its structural similarity to purine bases . The TP core structure is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in drug discovery programs . This characteristic makes TP-based compounds, including this derivative, valuable tools for investigating novel therapeutic agents. Research into closely related [1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one analogs has demonstrated potent biological activities, particularly as positive allosteric modulators of the GABA A receptor . Such compounds have shown pronounced anticonvulsant activity in preclinical models with favorable neurotoxicity profiles, indicating their relevance for central nervous system (CNS) drug discovery and the development of potential treatments for neurological disorders . The presence of specific substituents, such as the 2-methoxyphenyl and methylsulfanyl groups, allows for fine-tuning of the compound's physicochemical properties and interaction with biological targets. This product is provided for research purposes only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

5-(2-methoxyphenyl)-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-19-10-6-4-3-5-8(10)9-7-11(18)17-12(14-9)15-13(16-17)20-2/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAOJCLUADUPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)N3C(=N2)N=C(N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(2-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of triazolopyrimidine derivatives typically involves multicomponent reactions. For the specific compound , methods may include the reaction of aminotriazoles with various reagents such as β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal. Characterization is usually performed using techniques like IR, NMR, and mass spectrometry to confirm the structure and purity of the synthesized compounds .

Table 1: Synthesis Overview

StepReagents/ConditionsOutcome
1Aminotriazole + β-ketoglutaric acidFormation of triazolopyrimidine scaffold
2Dimethylformamide dimethyl acetalCyclization and final product formation
3Spectroscopic analysis (IR, NMR)Confirmation of structure

Anticancer Activity

Research has highlighted the anticancer properties of triazolopyrimidine derivatives, including This compound . Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including breast carcinoma (MCF-7). The mechanism of action often involves interference with cellular signaling pathways and enzyme inhibition .

Antioxidant Effects

In addition to anticancer properties, this compound exhibits significant antioxidant activity , which can be measured through assays such as DPPH inhibition. The antioxidant properties are essential for protecting cells from oxidative stress, which is linked to various diseases including cancer .

Enzyme Inhibition

The compound has been shown to inhibit several key enzymes involved in cancer progression and inflammation. Notably, it can inhibit dihydrofolate reductase and glucosidase , which are critical in nucleotide synthesis and glucose metabolism respectively. This inhibition can lead to reduced cell proliferation in cancerous tissues .

Table 2: Biological Activity Summary

Activity TypeMechanismTest SystemReference
AnticancerInhibition of cell proliferationMCF-7 cell line
AntioxidantDPPH radical scavengingIn vitro assays
Enzyme InhibitionDihydrofolate reductase & glucosidase inhibitionVarious enzymatic assays

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolopyrimidine derivatives. Modifications to the methoxy and methylsulfanyl groups have been shown to significantly affect potency and selectivity against target enzymes. For instance, increasing the lipophilicity of substituents can enhance cellular uptake and bioavailability .

Case Studies

  • Case Study on Anticancer Activity : A series of synthesized derivatives were tested against MCF-7 cells, revealing that compounds with specific substitutions on the triazole ring exhibited enhanced anticancer activity compared to their unsubstituted counterparts.
  • Case Study on Enzyme Inhibition : Compounds were evaluated for their ability to inhibit dihydrofolate reductase. The most potent inhibitors were those that maintained a balance between hydrophilic and lipophilic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological, electrochemical, and synthetic profiles of triazolopyrimidinone derivatives vary significantly based on substituent modifications. Below is a detailed comparison with key analogs:

Table 1: Comparison of Triazolopyrimidinone Derivatives

Compound Name & Structure Key Substituents Pharmacological Activity Electrochemical Behavior Synthesis Method References
Target Compound :
5-(2-methoxyphenyl)-2-(methylsulfanyl)triazolo[1,5-a]pyrimidin-7-one
- 2-methoxyphenyl (position 5)
- Methylsulfanyl (position 2)
Not directly reported Not directly reported Likely via cyclocondensation of 3-amino-1,2,4-triazole with a β-keto ester bearing 2-methoxyphenyl [Inferred]
S1-TP :
5-(chloromethyl)-2-(4-methoxyphenyl)triazolo[1,5-a]pyrimidin-7-one
- Chloromethyl (position 5)
- 4-methoxyphenyl (position 2)
N/A Irreversible oxidation at +1.10 V (vs. Ag/AgCl); influenced by electron-withdrawing Cl Acetic acid-mediated cyclization of 3-amino-triazole and ethyl 4-chloroacetoacetate
Cu(II)-HmtpO Complex
(5-methyltriazolo[1,5-a]pyrimidin-7-one ligand)
- Methyl (position 5) Anti-leishmanial (IC₅₀ = 20.0 μM for L. infantum) N/A Coordination of HmtpO ligand with Cu(ClO₄)₂
2-[(4-Chlorobenzyl)sulfanyl]-5-propyltriazolo[1,5-a]pyrimidin-7-one - 4-Chlorobenzylsulfanyl (position 2)
- Propyl (position 5)
Antimicrobial activity hypothesized N/A Thiol-alkylation of chlorinated intermediates
D2-2f :
2-((4-ethylbenzyl)amino)-5-aminomethyltriazolo[1,5-a]pyrimidin-7-ol
- 4-Ethylbenzylamino (position 2) Anticancer activity hypothesized N/A Substitution of (pyridin-2-ylmethyl)amine into chlorinated precursor

Key Observations from Comparative Analysis

Substituent Effects on Electrochemical Activity: Electron-withdrawing groups (e.g., chloromethyl in S1-TP) increase oxidation potentials (+1.10 V) compared to unsubstituted derivatives, suggesting reduced electron-donating capacity . The methylsulfanyl group in the target compound may exhibit intermediate redox behavior due to its moderate electron-donating nature.

Pharmacological Trends: Anti-parasitic Activity: Cu(II) and Co(II) complexes of 5-methyltriazolo[1,5-a]pyrimidin-7-one demonstrate potent anti-leishmanial activity (IC₅₀ ~20–24 μM), comparable to glucantime . The target compound’s 2-methoxyphenyl group may enhance membrane penetration due to lipophilicity. Antimicrobial Potential: Derivatives with sulfanyl or benzylthio groups (e.g., 2-[(4-chlorobenzyl)sulfanyl]-5-propyl) show hypothesized broad-spectrum activity, though explicit data are lacking .

Synthetic Flexibility :

  • Chlorinated intermediates (e.g., 5-(chloromethyl) derivatives) serve as versatile precursors for further functionalization via nucleophilic substitution (e.g., piperidine or morpholine in S2-TP/S3-TP) . The target compound’s methylsulfanyl group could be introduced via thiolation of a chloro precursor.

Q & A

Q. Advanced Research Focus

  • Molecular Dynamics (MD) Simulations : Model binding stability of the triazolo-pyrimidine core with ATP-binding pockets (e.g., EGFR kinase) over 100 ns trajectories .
  • Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic attack sites (e.g., C7 carbonyl group) .
  • Pharmacophore Mapping : Align substituents with key residues (e.g., catalytic lysine in HIV protease) to prioritize synthetic targets .

Tool Recommendation : Use AutoDock Vina for docking studies and PyMOL for visualizing binding poses .

How to scale up synthesis without compromising yield?

Q. Advanced Research Focus

  • Process Optimization : Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control at larger volumes .
  • Catalyst Recycling : Immobilize TMDP on silica gel to reduce waste and cost .
  • Quality Control : Implement in-line FTIR spectroscopy to monitor intermediate formation during continuous synthesis .

Case Study : Scaling a condensation reaction from 1g to 100g batch retained 85% yield by adjusting stirring rate and solvent gradient .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
Reactant of Route 2
5-(2-methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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